molecular formula C16H15NO2 B11112265 1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]-

1(3H)-Isobenzofuranone, 3-[(3,5-dimethylphenyl)amino]-

Cat. No.: B11112265
M. Wt: 253.29 g/mol
InChI Key: RVFFJADSRQKRQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and an amino group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran core, followed by the introduction of the amino group and the dimethylphenyl moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,5-DIMETHYLPHENYL)AMINO]PROPANOIC ACID: This compound shares a similar amino and dimethylphenyl moiety but differs in its core structure.

    3,5-DIMETHYLPHENYL ISOCYANATE: Another related compound with a similar dimethylphenyl group but different functional groups.

Uniqueness

3-[(3,5-DIMETHYLPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-(3,5-dimethylanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO2/c1-10-7-11(2)9-12(8-10)17-15-13-5-3-4-6-14(13)16(18)19-15/h3-9,15,17H,1-2H3

InChI Key

RVFFJADSRQKRQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.